- Copper(II) halides adsorbed on alumina as halogenating reagent for coumarins, Synthetic Communications, 1993, 23(20), 2821-6

Cas no 939-18-4 (3-Bromo-2H-chromen-2-one)

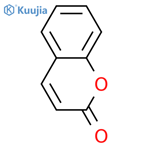

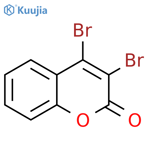

3-Bromo-2H-chromen-2-one structure

Nome del prodotto:3-Bromo-2H-chromen-2-one

Numero CAS:939-18-4

MF:C9H5BrO2

MW:225.038801908493

MDL:MFCD00463530

CID:752462

3-Bromo-2H-chromen-2-one Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2H-1-Benzopyran-2-one, 3-bromo-

- 3-Bromo-2H-chromen-2-one

- 3-bromochromen-2-one

- 3-Bromocoumarin

- 3-Bromo-2H-1-benzopyran-2-one (ACI)

- Coumarin, 3-bromo- (6CI, 7CI, 8CI)

- 3-Bromo-2-chromenone

- 3-Bromo-chromen-2-one

-

- MDL: MFCD00463530

- Inchi: 1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H

- Chiave InChI: DZCTYFCCOGXULA-UHFFFAOYSA-N

- Sorrisi: O=C1C(Br)=CC2C(=CC=CC=2)O1

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 0

Proprietà sperimentali

- Colore/forma: White to Yellow Solid

- Densità: 1.738±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 250 ºC

- Solubilità: Molto leggermente solubile (0,83 g/l) (25°C),

3-Bromo-2H-chromen-2-one Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P264;P270;P301+P312;P330

- Condizioni di conservazione:Room temperature

3-Bromo-2H-chromen-2-one Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A540704-1g |

3-Bromo-2H-chromen-2-one |

939-18-4 | 98% | 1g |

$70.0 | 2025-02-25 | |

| Cooke Chemical | BD3627445-250mg |

3-Bromo-2H-chromen-2-one |

939-18-4 | 98% | 250mg |

RMB 445.60 | 2025-02-20 | |

| TRC | B682595-10g |

3-Bromo-2H-chromen-2-one |

939-18-4 | 10g |

$ 1300.00 | 2022-01-10 | ||

| Ambeed | A540704-250mg |

3-Bromo-2H-chromen-2-one |

939-18-4 | 98% | 250mg |

$27.0 | 2025-02-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40955-100mg |

3-Bromo-2H-chromen-2-one |

939-18-4 | 98% | 100mg |

¥390.0 | 2022-10-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN093-50mg |

3-Bromo-2H-chromen-2-one |

939-18-4 | 98% | 50mg |

287.0CNY | 2021-07-10 | |

| Chemenu | CM284410-1g |

3-Bromo-2H-chromen-2-one |

939-18-4 | 95% | 1g |

$477 | 2021-06-17 | |

| AstaTech | 57054-1/G |

3-BROMO-2-CHROMENONE |

939-18-4 | 97% | 1g |

$143 | 2023-09-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN093-100mg |

3-Bromo-2H-chromen-2-one |

939-18-4 | 98% | 100mg |

1360CNY | 2021-05-07 | |

| Alichem | A449043308-1g |

3-Bromo-2-chromenone |

939-18-4 | 98% | 1g |

$497.49 | 2023-08-31 |

3-Bromo-2H-chromen-2-one Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Synthesis of vicinal bromofluoro organic compounds using elemental fluorine, Journal of Fluorine Chemistry, 1982, 20(3), 419-24

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 18 h, rt

Riferimento

- Regioselective Halogenation of 2H-Chromenones Promoted by Oxone and NaX: A Facile Approach for the Preparation of Halochromenones and 2H-Chromenone Natural Products, ChemistrySelect, 2020, 5(28), 8875-8880

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: 1-Butyl-3-methylimidazolium bromide , 1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ; 2 h, 40 - 50 °C

Riferimento

- Synthesis of vinyl bromides from the reaction of α,β-unsaturated carboxylic acids with ionic liquid [bmim][Br3]/[bmim]Br, Journal of Chemical Research, 2005, (10), 617-619

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethanol

Riferimento

- Alkyl (E)- and (Z)-2,3-dibromopropenoates as precursors to 3-substituted alkyl (E)- and (Z)-2-bromopropenoates, 2,3-disubstituted alkyl (Z)- and (E)-propenoates and some heterocyclic compounds, Gazzetta Chimica Italiana, 1995, 125(9), 381-92

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Pyridine

Riferimento

- Synthesis of new coumarin compounds and its hypoglycemic activity and structure-activity relationship, Asian Journal of Chemistry, 2013, 25(17), 9835-9839

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled

1.4 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- VEGFR-2 inhibiting effect and molecular modeling of newly synthesized coumarin derivatives as anti-breast cancer agents, Bioorganic & Medicinal Chemistry, 2020, 28(5),

Synthetic Routes 11

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Selectfluor Catalysts: Xanthone Solvents: 1,2-Dichloroethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 4 h, rt

Riferimento

- Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst, Organic & Biomolecular Chemistry, 2021, 19(3), 568-573

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Tetraethylammonium bromide , Dess-Martin periodinane Solvents: Dichloromethane ; rt; 10 min, rt

1.2 rt; 24 h, rt

1.2 rt; 24 h, rt

Riferimento

- A novel and one step procedure for preparation of α-bromo-α,β-unsaturated carbonyl compounds, Synlett, 2002, (12), 2059-2061

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Hydrogen bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt; 4 h, rt

1.2 Reagents: Triethylamine ; overnight, rt

1.2 Reagents: Triethylamine ; overnight, rt

Riferimento

- Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process, RSC Advances, 2020, 10(1), 482-491

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; overnight, rt

Riferimento

- Simple synthesis of versatile coumarin scaffolds, Synthetic Communications, 2006, 36(15), 2203-2209

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Hydrogen bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt

Riferimento

- A convenient halogenation of α,β-unsaturated carbonyl compounds with OXONE and hydrohalic acid (HBr, HCl), Synthesis, 2004, (16), 2641-2644

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Hydrogen bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Triethylamine ; rt

1.2 Reagents: Triethylamine ; rt

Riferimento

- Synthesis, biological evaluation and molecular docking studies of 3-(triazolyl)-coumarin derivatives: Effect on inducible nitric oxide synthase, European Journal of Medicinal Chemistry, 2012, 58, 117-127

Synthetic Routes 19

Condizioni di reazione

1.1 Solvents: Diphenyl ether ; 1 h, 200 °C

Riferimento

- A Simple Synthesis of Functionalized 3-Bromocoumarins by a One-Pot Three-Component Reaction, European Journal of Organic Chemistry, 2010, (6), 1046-1051

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Tetraethylammonium tetrafluoroborate , Sulfuric acid , Potassium bromide Solvents: Acetonitrile , Water ; 6 - 12 h, 23 °C

Riferimento

- Electrochemical chlorination and bromination of electron-deficient C-H bonds in quinones, coumarins, quinoxalines and 1,3-diketones, Tetrahedron Letters, 2021, 86,

3-Bromo-2H-chromen-2-one Raw materials

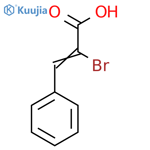

- 2-Propenoic acid, 2-bromo-3-phenyl-, (2E)-

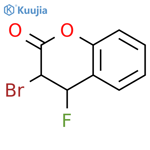

- 2H-1-Benzopyran-2-one, 3-bromo-4-fluoro-3,4-dihydro-

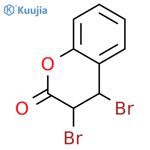

- 2H-1-Benzopyran-2-one, 3,4-dibromo-

- Coumarin

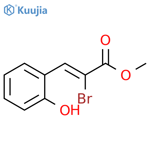

- Methyl (2Z)-2-bromo-3-(2-hydroxyphenyl)-2-propenoate

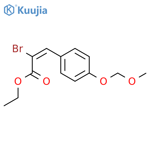

- 2-Propenoic acid, 2-bromo-3-[4-(methoxymethoxy)phenyl]-, ethyl ester, (E)-

- 3,4-Dibromocoumarin

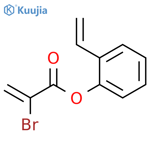

- 2-Ethenylphenyl 2-bromo-2-propenoate

- Coumarin-3-carboxylic acid

3-Bromo-2H-chromen-2-one Preparation Products

3-Bromo-2H-chromen-2-one Letteratura correlata

-

Pavel Arsenyan,Jelena Vasiljeva,Ilona Domracheva,Iveta Kanepe-Lapsa,Anita Gulbe New J. Chem. 2019 43 11851

-

Kentaro Katayama,Shinya Tsukiji,Toshiaki Furuta,Teruyuki Nagamune Chem. Commun. 2008 5399

-

W. H. Perkin J. Chem. Soc. 1871 24 37

-

Kentaro Katayama,Shinya Tsukiji,Toshiaki Furuta,Teruyuki Nagamune Chem. Commun. 2008 5399

-

K. Shiva Kumar,Meesa Siddi Ramulu,N. Praveen Kumar New J. Chem. 2018 42 11276

939-18-4 (3-Bromo-2H-chromen-2-one) Prodotti correlati

- 71501-06-9(2-Chloro-4-(methylthio)pyridine)

- 2138096-08-7(Tert-butyl 1-(piperidin-4-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate)

- 115419-76-6(Pyrimidine, 4-butyl-2,6-dichloro-)

- 17745-32-3(methyl 5-oxoheptanoate)

- 349617-09-0(2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)

- 484673-70-3([3,3'-Bipyridin]-5-ylmethanol)

- 851782-05-3(N-{4-1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)

- 1516229-86-9(6-methyl-3-azabicyclo3.1.0hexane)

- 1208076-72-5(2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride)

- 1478918-82-9(1-(2-methoxy-5-methylphenyl)-3-oxocyclobutane-1-carbonitrile)

Fornitori consigliati

atkchemica

(CAS:939-18-4)3-Bromo-2H-chromen-2-one

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:939-18-4)3-Bromo-2H-chromen-2-one

Purezza:99%/99%

Quantità:5.0g/10.0g

Prezzo ($):382.0/649.0